3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol
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Overview
Description
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol is an organic compound with the molecular formula C8H11F3N2O It is a colorless liquid with a unique structure that includes a trifluoromethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines .
Scientific Research Applications
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a similar trifluoromethyl group but lacking the pyrrole ring.
3-amino-1,1,1-trifluoro-2-propanol: Another similar compound without the pyrrole ring, used in various chemical reactions.
Uniqueness
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable in diverse applications. The trifluoromethyl group enhances stability and lipophilicity, while the pyrrole ring provides additional sites for chemical modification and interaction .
Properties
Molecular Formula |
C8H11F3N2O |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1-methylpyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11F3N2O/c1-13-3-2-6(4-13)7(14,5-12)8(9,10)11/h2-4,14H,5,12H2,1H3 |
InChI Key |
FMIJGJPKKYINBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
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